5-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
Isoxazole derivatives are an important source of valuable drugs designed to treat infections and diseases of different etiologies . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
Synthesis Analysis
Isoxazole derivatives have been synthesized and their potential therapeutic usefulness evaluated by research teams . The synthesis, classification, mechanisms of action, and the therapeutic application of registered isoxazole derivatives, as well as those under preclinical investigations, have been described in detail in several reviews .Molecular Structure Analysis
Compounds containing the isoxazole ring serve as an important source of valuable drugs . The molecular structure of these compounds contributes to their bioactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found in chemical databases .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-3-8(15-11-5)10-9(13)7-4-6(2)14-12-7/h3-4H,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVFNOIHCBWUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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